1-(3-Chloropropoxy)-4-iodobenzene
Overview
Description
1-(3-Chloropropoxy)-4-iodobenzene is an organic compound with the molecular formula C9H10ClIO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloropropoxy group and an iodine atom
Preparation Methods
The synthesis of 1-(3-Chloropropoxy)-4-iodobenzene typically involves the reaction of 4-iodophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Iodophenol+1-Bromo-3-chloropropaneK2CO3,DMFthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloropropoxy)-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF, acetone), and catalysts (e.g., Pd/C).
Scientific Research Applications
1-(3-Chloropropoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropoxy)-4-iodobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The 3-chloropropoxy group can form hydrogen bonds or hydrophobic interactions with target molecules, while the iodine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloropropoxy)-4-iodobenzene include:
1-(3-Chloropropoxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
1-(3-Chloropropoxy)-4-bromobenzene: Contains a bromine atom instead of iodine.
1-(3-Chloropropoxy)-4-chlorobenzene: Both substituents are chlorine atoms.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for forming specific interactions in chemical and biological systems.
Properties
IUPAC Name |
1-(3-chloropropoxy)-4-iodobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMSKBGEBHMHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579211 | |
Record name | 1-(3-Chloropropoxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273217-89-3 | |
Record name | 1-(3-Chloropropoxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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